molecular formula C6H3Cl2N3 B580587 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine CAS No. 1221714-51-7

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

Cat. No. B580587
M. Wt: 188.011
InChI Key: MJGNAKMZKBUOLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is an interesting fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs such as avapritinib and remdesivir . It is used in the production of the antiviral drug remdesivir .


Synthesis Analysis

The compound is produced through a newly developed synthetic methodology utilizing simple building blocks such as pyrrole, chloramine, and formamidine acetate . The process optimization exercise involved examining the mechanistic pathway .


Molecular Structure Analysis

The molecular formula of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine is C6H3Cl2N3 . It is a fused heterocycle that is an integral part of several kinase inhibitors and nucleoside drugs .


Chemical Reactions Analysis

The synthesis of 4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine involves a series of chemical reactions. The process starts with an exothermic aromatic substitution and quench of a reactive species, followed by the use of a strong base .

Scientific Research Applications

Synthesis and Production

  • Pyrrolo[2,1-f][1,2,4]triazine in Antiviral Drug Production : Roy et al. (2021) describe a new synthetic methodology for producing Pyrrolo[2,1-f][1,2,4]triazine, a key regulatory starting material in the antiviral drug Remdesivir. This method utilizes simple building blocks like pyrrole, chloramine, and formamidine acetate, achieving 55% overall yield in a two-vessel-operated process, highlighting its efficiency and scalability (Roy et al., 2021).

Electrochemical and Material Science Applications

  • Star-Shaped Pyrrole Monomer for Electrochromic Applications : Ak et al. (2006) synthesized a star-shaped pyrrole monomer, 2,4,6-tris(4-(1H-pyrrol-1-yl)phenoxy)-1,3,5-triazine (Tria-Py), and used it in electrochemical polymerization. The resulting polymer displayed electrochromic properties, indicating potential for applications in electronic devices (Ak et al., 2006).

Pharmacological Research

  • Pyrrolo[2,1-f][1,2,4]triazine as a Kinase Inhibitor : Bhide et al. (2006) reported a series of 4-(4-fluoro-1H-indol-5-yloxy)pyrrolo[2,1-f][1,2,4]triazine-based inhibitors of vascular endothelial growth factor receptor-2 kinase. These compounds demonstrated significant in vivo activity in tumor models, indicating potential for cancer treatment (Bhide et al., 2006).

Chemical Synthesis and Characterization

  • Innovative One-Pot Synthesis Techniques : Quintela et al. (1996) presented a one-pot method for creating various pyrrolo[2,1-f][1,2,4]triazines, demonstrating the versatility and adaptability of this compound in synthetic chemistry (Quintela et al., 1996).

Biological Evaluation

  • Antimalarial Activity : Bhat et al. (2016) synthesized hybrid 4-aminoquinolines-1,3,5-triazine and evaluated their antimalarial activity against Plasmodium falciparum, showcasing the potential of triazine derivatives in the field of infectious diseases (Bhat et al., 2016).

Kinase Inhibitor Research

  • Discovery as a Kinase Inhibitor Template : Hunt et al. (2004) identified pyrrolo[2,1-f][1,2,4]triazine as a novel kinase inhibitor template, effective in inhibiting EGFR tyrosine kinase activity and cellular proliferation in colon tumor cell lines, marking its significance in cancer research (Hunt et al., 2004).

properties

IUPAC Name

4,6-dichloropyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-4-1-5-6(8)9-3-10-11(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGNAKMZKBUOLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=NN2C=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Dichloropyrrolo[2,1-f][1,2,4]triazine

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